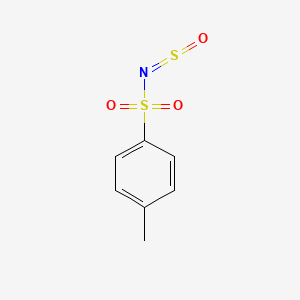

N-Sulfinyl-p-toluenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-N-sulfinylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3S2/c1-6-2-4-7(5-3-6)13(10,11)8-12-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKTSIMMJOIPMGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N=S=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10340242 | |

| Record name | N-Sulfinyl-p-toluenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4104-47-6 | |

| Record name | N-Sulfinyl-p-toluenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of N-Sulfinyl-p-toluenesulfonamide: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Sulfinyl-p-toluenesulfonamide, a versatile reagent in organic synthesis, offers a unique combination of reactivity and stability, making it a valuable tool for the introduction of the tosyl group and in the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis of this compound from p-toluenesulfonamide and thionyl chloride. It delves into the underlying reaction mechanism, provides a detailed experimental protocol, outlines safety considerations, and discusses the analytical characterization of the final product. This document is intended to serve as a practical resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development, enabling them to confidently and efficiently synthesize and utilize this important chemical entity.

Introduction: The Significance of this compound

This compound (TsN=S=O) is a member of the N-sulfinylamine class of compounds, characterized by the presence of a sulfinyl group attached to the nitrogen atom of p-toluenesulfonamide.[1] This functional group imparts a unique reactivity profile, rendering the molecule a valuable intermediate in a variety of organic transformations. Its applications range from the synthesis of sulfonamides and N-arylsulfonamides to its use in Wittig-type reactions.[1] The electron-withdrawing nature of the tosyl group, combined with the reactivity of the N=S=O moiety, makes it a powerful building block for the synthesis of diverse nitrogen- and sulfur-containing heterocycles and other complex organic molecules.

Reaction Mechanism and Rationale

The synthesis of this compound from p-toluenesulfonamide and thionyl chloride proceeds through a nucleophilic substitution reaction at the sulfur atom of thionyl chloride. The reaction is typically facilitated by a tertiary amine base, such as pyridine or triethylamine, which acts as both a catalyst and an acid scavenger.

Mechanism Breakdown:

-

Activation of Thionyl Chloride: In the presence of a tertiary amine catalyst, thionyl chloride is activated, making the sulfur atom more electrophilic.

-

Nucleophilic Attack: The nitrogen atom of p-toluenesulfonamide, being nucleophilic, attacks the electrophilic sulfur atom of the activated thionyl chloride. This results in the formation of a tetrahedral intermediate.

-

Elimination of Chloride: The intermediate collapses with the elimination of a chloride ion.

-

Proton Abstraction and Formation of the N=S=O Bond: The tertiary amine base then abstracts a proton from the nitrogen atom, leading to the formation of the N=S=O double bond and the generation of the corresponding ammonium salt as a byproduct.

This mechanistic understanding is crucial for optimizing reaction conditions. For instance, the use of a non-nucleophilic base is critical to avoid side reactions with thionyl chloride. Anhydrous conditions are also paramount, as thionyl chloride readily hydrolyzes in the presence of water.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound. It is imperative that all safety precautions are strictly adhered to throughout the experiment.

Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| p-Toluenesulfonamide | ReagentPlus®, ≥99% | Sigma-Aldrich | Ensure it is dry before use. |

| Thionyl Chloride (SOCl₂) | ≥99% | Sigma-Aldrich | Freshly distilled or from a new bottle. |

| Pyridine | Anhydrous, 99.8% | Sigma-Aldrich | Store over molecular sieves. |

| Diethyl Ether | Anhydrous | Sigma-Aldrich | |

| Round-bottom flask | - | - | Oven-dried |

| Magnetic stirrer and stir bar | - | - | |

| Dropping funnel | - | - | Oven-dried |

| Condenser | - | - | |

| Calcium chloride drying tube | - | - | |

| Ice bath | - | - | |

| Rotary evaporator | - | - |

Step-by-Step Procedure

Caution: This reaction should be performed in a well-ventilated fume hood due to the evolution of hydrogen chloride gas and the hazardous nature of thionyl chloride.[2]

-

Reaction Setup: In a 250 mL oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, add p-toluenesulfonamide (17.1 g, 0.1 mol).

-

Solvent and Base Addition: Add anhydrous diethyl ether (100 mL) to the flask, followed by the slow addition of anhydrous pyridine (8.7 mL, 0.11 mol) with stirring.

-

Cooling: Cool the resulting suspension to 0 °C in an ice bath.

-

Thionyl Chloride Addition: Add thionyl chloride (8.0 mL, 0.11 mol) dropwise from the dropping funnel to the stirred suspension over a period of 30 minutes, maintaining the temperature at 0 °C. A precipitate of pyridinium hydrochloride will form.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Workup: Filter the reaction mixture to remove the pyridinium hydrochloride precipitate. Wash the precipitate with a small amount of anhydrous diethyl ether.

-

Solvent Removal: Combine the filtrate and the washings and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is a pale yellow solid. Recrystallize the solid from a mixture of diethyl ether and petroleum ether to afford pure this compound.

Workflow Diagram:

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

Thionyl Chloride (SOCl₂): Thionyl chloride is a corrosive, moisture-sensitive, and toxic compound. It reacts violently with water, releasing toxic gases (HCl and SO₂).[2]

-

Handling: Always handle thionyl chloride in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]

-

Storage: Store in a tightly sealed container in a cool, dry place away from water and moisture.

-

Spills: In case of a spill, neutralize with sodium bicarbonate or a mixture of soda ash and slaked lime. Do not use water.

Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin.

-

Handling: Use in a well-ventilated fume hood and wear appropriate PPE.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from ignition sources.

Characterization of this compound

Thorough characterization of the synthesized product is essential to confirm its identity and purity.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₃S₂ | [3] |

| Molecular Weight | 217.26 g/mol | [1] |

| Appearance | Pale yellow solid | [4] |

| Melting Point | 52-54 °C | [3] |

Spectroscopic Data

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonyl (SO₂) and sulfinyl (S=O) groups.

-

SO₂ asymmetric stretching: ~1350 cm⁻¹

-

SO₂ symmetric stretching: ~1160 cm⁻¹

-

S=O stretching: ~1230 cm⁻¹

-

Aromatic C-H stretching: ~3100-3000 cm⁻¹

-

Aromatic C=C stretching: ~1600, 1490 cm⁻¹

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum should exhibit signals corresponding to the aromatic protons of the tosyl group and the methyl protons.

-

Aromatic protons (ortho to SO₂): ~δ 7.8-8.0 ppm (doublet)

-

Aromatic protons (meta to SO₂): ~δ 7.3-7.5 ppm (doublet)

-

Methyl protons: ~δ 2.4 ppm (singlet)

-

-

¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons and the methyl carbon.

-

Aromatic carbons: ~δ 125-145 ppm

-

Methyl carbon: ~δ 21 ppm

-

-

Applications in Organic Synthesis

This compound is a versatile reagent with numerous applications in organic synthesis.

-

Synthesis of Sulfonamides: It serves as a precursor for the synthesis of a wide range of sulfonamides by reacting with various amines.[1]

-

Diels-Alder Reactions: N-sulfinyl compounds can act as dienophiles in Diels-Alder reactions, providing a route to various heterocyclic compounds. While specific examples for this compound are less common in introductory texts, the reactivity of the N=S bond makes it a potential candidate for such cycloadditions.

-

Wittig-type Reactions: It participates in Wittig-type reactions with phosphorus ylides to form various sulfur-nitrogen-containing compounds.[1]

Conclusion

The synthesis of this compound from p-toluenesulfonamide and thionyl chloride is a well-established and reliable procedure. By understanding the reaction mechanism and adhering to the detailed experimental protocol and safety precautions outlined in this guide, researchers can efficiently produce this valuable synthetic intermediate. Its versatile reactivity opens doors to the synthesis of a wide array of complex molecules, making it an indispensable tool in the arsenal of the modern organic chemist.

References

-

Organic Syntheses Procedure. p-TOLUENESULFINYL CHLORIDE. Available from: [Link]

-

Organic Syntheses Procedure. CATALYTIC ASYMMETRIC SYNTHESIS OF N-SULFINYL IMINES; A MILD AND SUSTAINABLE METHOD FOR THE PREPARATION OF ENANTIOMERICALLY PURE SULFINAMIDES. Available from: [Link]

-

PubChem. Benzenesulfonamide, 4-methyl-N-((4-methylphenyl)sulfonyl)-. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Informations. Available from: [Link]

-

MDPI. 4-Methyl-N-(1-benzyl)-N'-(1-benzylidene)benzenesulfonohydrazide. Available from: [Link]

- Google Patents. New preparation technology of p-toluenesulfonyl chloride.

-

ResearchGate. A Simple Method for the Preparation of N-Sulfonylimines by Direct Condensation of p-Toluenesulfonamide with Diaryl Ketones | Request PDF. Available from: [Link]

- Google Patents. A kind of method for preparing paratoluensulfonyl chloride.

-

ResearchGate. (PDF) 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. Available from: [Link]

-

PrepChem.com. Synthesis of p-toluenesulfonamide. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

ACS Publications. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters. Available from: [Link]

-

Wiley Online Library. Convenient Synthesis of Sulfonamides from Amines and p‐Toluene Sulfonyl Chloride Mediated by Crosslinked Poly(4 ‐vinylpyridine). Available from: [Link]

-

Semantic Scholar. Sulfonylation , Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. Available from: [Link]

-

Organic Syntheses Procedure. p-TOLYLSULFONYLMETHYLNITROSAMIDE. Available from: [Link]

-

Amanote Research. (PDF) The Reactions of this compound With. Available from: [Link]

Sources

physical and chemical properties of N-Sulfinyl-p-toluenesulfonamide

An In-depth Technical Guide to the Physical and Chemical Properties of N-Sulfinyl-p-toluenesulfonamide

Abstract

This compound, commonly referred to as TsNSO, is a versatile and highly reactive organosulfur reagent with significant applications in modern organic synthesis. Its unique electronic structure, featuring a p-toluenesulfonyl group attached to a sulfinylamino moiety (N=S=O), renders it a potent electrophile and a valuable precursor for the formation of various nitrogen-containing compounds. This technical guide provides a comprehensive overview of the fundamental physical and chemical properties of TsNSO, intended for researchers, chemists, and professionals in drug development. We will delve into its structural characteristics, spectroscopic profile, synthetic protocols, and safe handling procedures. The core of this document focuses on its key reactive pathways, including its pivotal role in the in situ generation of N-sulfonyl imines for nucleophilic additions and its utility as a dienophile in hetero-Diels-Alder reactions. Detailed experimental methodologies and mechanistic insights are provided to equip the reader with a practical and theoretical understanding of this important synthetic tool.

Introduction

Overview of this compound (TsNSO)

This compound is an organic compound featuring a unique sulfonyl-sulfinyl amine linkage.[1][2] Its structure can be described as the N-sulfinyl derivative of the widely known p-toluenesulfonamide. The presence of the electron-withdrawing p-toluenesulfonyl group significantly influences the reactivity of the adjacent N=S=O functionality, making the sulfur atom of the sulfinyl group highly electrophilic. This electronic property is the cornerstone of its synthetic utility.

Significance in Modern Organic Synthesis

The value of TsNSO in synthetic chemistry lies in its ability to act as a reliable and efficient source for the "TsN" (tosylnitrene) synthon in a controlled manner. It is most celebrated for its reaction with carbonyl compounds to generate N-sulfonyl imines, which are potent electrophiles for carbon-carbon bond formation.[3][4] This circumvents issues often associated with the direct use of less stable N-sulfonyl imines.[5][6] Furthermore, its conjugated N=S double bond enables it to participate in pericyclic reactions, most notably as a heterodienophile in [4+2] cycloadditions, providing access to complex heterocyclic scaffolds.[7][8]

Molecular Structure and Physicochemical Properties

Structural Identification

-

IUPAC Name : 4-methyl-N-sulfinylbenzenesulfonamide[1]

-

Common Name : this compound; N-Thionyl-p-toluenesulfonamide[2][9]

-

SMILES : CC1=CC=C(C=C1)S(=O)(=O)N=S=O[1]

Physical Properties

The key physical properties of this compound are summarized in the table below. The compound is typically a crystalline solid at room temperature but has a relatively low melting point. It is noted to be sensitive to both moisture and heat, which necessitates careful handling and storage.[11]

| Property | Value | Reference(s) |

| Molecular Weight | 217.27 g/mol | [2][10] |

| Appearance | White to orange or green powder/crystal | [9] |

| Melting Point | 52-54 °C | [12] |

| Boiling Point | 130-140 °C at 0.06 mmHg | [12] |

| Density | 1.42 g/cm³ | [12] |

| Topological Polar Surface Area | 73 Ų | [1][2] |

| Solubility | Moisture Sensitive | [11] |

Spectroscopic Profile

Spectroscopic analysis is crucial for verifying the identity and purity of TsNSO. The key spectral features are consistent with its unique functional groups.

| Spectroscopy | Characteristic Data | Interpretation | Reference(s) |

| Infrared (IR) | 947-836 cm⁻¹ | Characteristic S-N stretching vibrations. | [13] |

| ¹³C NMR | Spectra available in databases. | Aromatic and methyl carbon signals consistent with the p-toluenesulfonyl group. | [1] |

| Mass Spectrometry (GC-MS) | Molecular Ion Peak (M⁺) at m/z ~217 | Confirms the molecular weight of the compound. | [1] |

Synthesis and Handling

Synthetic Protocol

The most common laboratory synthesis of this compound involves the reaction of p-toluenesulfonamide with an excess of thionyl chloride (SOCl₂). The sulfonamide acts as a nucleophile, attacking the sulfur atom of thionyl chloride, followed by the elimination of two molecules of HCl to yield the final product.

Step-by-Step Methodology:

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-toluenesulfonamide.

-

Reagent Addition: Under an inert atmosphere (e.g., nitrogen), add an excess of freshly distilled thionyl chloride (typically 3-5 equivalents).

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing the dissolution of the solid p-toluenesulfonamide to form a clear solution.

-

Workup: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Carefully remove the excess thionyl chloride under reduced pressure.

-

Purification: The crude product is then purified, typically by recrystallization from a non-polar solvent system like diethyl ether/hexane, to yield the pure this compound as a crystalline solid.

Safety and Handling

This compound is an irritant and is sensitive to environmental conditions. Adherence to safety protocols is mandatory.

-

Hazards: The compound is irritating to the eyes, respiratory system, and skin.[2]

-

Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[2][14]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases, as these can lead to vigorous or uncontrolled reactions.[14][15]

-

Decomposition: Upon thermal decomposition, it may release toxic fumes, including oxides of nitrogen and sulfur, and carbon monoxide.[15]

Storage and Stability

Due to its sensitivity, proper storage is critical to maintain the reagent's integrity.

-

Conditions: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[15]

-

Temperature: It should be stored in a cool, dry place, with freezer storage (-20 °C) being recommended for long-term stability.[2][11]

-

Sensitivity: The compound is sensitive to moisture and heat, which can cause it to decompose.[11]

Chemical Reactivity and Synthetic Applications

Core Reactivity: The Electrophilic Sulfinyl-Sulfonyl Moiety

The reactivity of TsNSO is dominated by the electrophilic nature of the sulfinyl sulfur atom, which is activated by the potent electron-withdrawing tosyl group. This makes it susceptible to attack by a wide range of nucleophiles, initiating its most useful synthetic transformations.

Key Application: In Situ Generation of N-Sulfonyl Imines for Nucleophilic Addition

One of the most powerful applications of TsNSO is its reaction with aldehydes to form N-sulfonyl aldimines in situ. These intermediates are highly electrophilic and readily undergo addition reactions with organometallic nucleophiles like Grignard and organolithium reagents.[3][4] This two-step, one-pot process provides a reliable route to N-protected amines, avoiding the challenges of isolating and handling often unstable N-sulfonyl imines.

Mechanistic Rationale: The reaction is believed to proceed via an initial [2+2] cycloaddition between the aldehyde's carbonyl group and the N=S bond of TsNSO. This is followed by a retro-[2+2] cycloreversion that eliminates sulfur dioxide (SO₂) and generates the N-sulfonyl imine. The highly reactive imine is immediately trapped by the organometallic reagent present in the reaction mixture.

Experimental Protocol: One-Pot Synthesis of an N-Tosyl Amine

-

Setup: A flame-dried, three-necked flask under an inert atmosphere is charged with a solution of this compound in a dry, aprotic solvent (e.g., THF or CH₂Cl₂). The solution is cooled to a low temperature (e.g., -78 °C).

-

Aldehyde Addition: The aldehyde (1.0 equivalent) is added dropwise to the cooled solution.

-

Nucleophile Addition: After a brief stirring period, the Grignard reagent (1.1-1.2 equivalents) is added slowly, maintaining the low temperature.

-

Monitoring: The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Quenching and Workup: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield the desired N-tosyl amine.

Role as a Dienophile in [4+2] Hetero-Diels-Alder Reactions

The N=S double bond in TsNSO can function as a dienophile in hetero-Diels-Alder reactions with conjugated dienes.[7] This cycloaddition provides a direct route to six-membered sulfur- and nitrogen-containing heterocyclic rings. Theoretical studies have shown that these reactions proceed via a concerted, though asynchronous, mechanism.[7] A notable feature is the kinetic and thermodynamic preference for endo addition, which is driven by favorable secondary orbital interactions between the diene and the dienophile in the transition state.[7]

Conclusion

This compound is a reagent of considerable strategic importance in organic synthesis. Its well-defined physical properties, coupled with its predictable and powerful reactivity, make it an indispensable tool for constructing complex nitrogenous molecules. The ability to generate highly reactive N-sulfonyl imines in situ for nucleophilic additions and its participation in stereoselective hetero-Diels-Alder reactions are standout applications that address common synthetic challenges. A thorough understanding of its properties, handling requirements, and reaction mechanisms, as detailed in this guide, is essential for its effective and safe utilization in research and development settings.

References

- 1. This compound | C7H7NO3S2 | CID 562840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. pure.psu.edu [pure.psu.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. mdpi.com [mdpi.com]

- 7. Theoretical studies of hetero-diels-alder reactions involving N-sulfinyl dienophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound | 4104-47-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. scbt.com [scbt.com]

- 11. labsolu.ca [labsolu.ca]

- 12. echemi.com [echemi.com]

- 13. Buy this compound | 4104-47-6 [smolecule.com]

- 14. fishersci.com [fishersci.com]

- 15. jinhe-chem.com [jinhe-chem.com]

An In-depth Technical Guide to N-Sulfinyl-p-toluenesulfonamide: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of N-Sulfinyl-p-toluenesulfonamide, a versatile reagent in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core characteristics, synthesis protocols, reactivity, and key applications, grounded in established scientific principles and literature.

Core Compound Identification and Properties

This compound, also known as N-Thionyl-p-toluenesulfonamide, is a valuable intermediate in organosulfur chemistry. Its unique structure, featuring a sulfinyl group attached to a p-toluenesulfonamide moiety, imparts significant reactivity, making it a cornerstone for the synthesis of a diverse range of nitrogen and sulfur-containing compounds.[1]

| Property | Value | Source(s) |

| CAS Number | 4104-47-6 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₇H₇NO₃S₂ | [1][5][6] |

| Molecular Weight | 217.26 g/mol | [1][4] |

| Alternate Names | N-Thionyl-p-toluenesulfonamide | [2][3] |

| Appearance | White to orange to green powder/crystal | [2][3][6] |

| Melting Point | 52-54 °C | [1] |

| Boiling Point | 130-140 °C at 0.06 mmHg | [1] |

| IUPAC Name | 4-methyl-N-sulfinylbenzenesulfonamide | [1][5] |

Synthesis of this compound

The most common and direct synthesis of this compound involves the reaction of p-toluenesulfonamide with thionyl chloride (SOCl₂). This reaction proceeds via the nucleophilic attack of the sulfonamide nitrogen on the sulfur atom of thionyl chloride, followed by the elimination of hydrogen chloride. The use of a base, such as pyridine, can be employed to scavenge the HCl produced.

Experimental Protocol: Synthesis from p-Toluenesulfonamide and Thionyl Chloride

Caution: This reaction should be performed in a well-ventilated fume hood, as it involves the use of corrosive thionyl chloride and evolves toxic gases (HCl and SO₂). Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, is mandatory.

Materials:

-

p-Toluenesulfonamide

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene or other inert solvent

-

Pyridine (optional, as a catalyst and acid scavenger)

-

Round-bottom flask

-

Reflux condenser with a drying tube

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Apparatus for distillation under reduced pressure

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend p-toluenesulfonamide in an anhydrous inert solvent like toluene.

-

Addition of Reagents: If using a catalyst, add a catalytic amount of pyridine to the suspension. Slowly add thionyl chloride to the stirred mixture at room temperature. An exothermic reaction may occur.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete reaction, typically monitored by thin-layer chromatography (TLC). The reaction mixture should become a clear solution.[8]

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent by distillation under reduced pressure.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent or by vacuum distillation to yield the final product.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilic nature of the sulfinyl sulfur atom and the presence of the electron-withdrawing p-toluenesulfonyl group. This makes it a potent reagent for a variety of chemical transformations.

Dienophile in Diels-Alder Reactions

The N=S double bond in this compound can act as a dienophile in [4+2] cycloaddition reactions with conjugated dienes, leading to the formation of six-membered heterocyclic rings containing sulfur and nitrogen.

Synthesis of N-Sulfonylimines

A significant application of this compound is in the synthesis of N-sulfonylimines through its reaction with carbonyl compounds. This transformation is particularly useful for preparing N-sulfonyl ketimines, which can be challenging to synthesize by direct condensation.[3][9]

Reaction Mechanism: Formation of N-Sulfonylimines

Caption: Mechanism of N-sulfonylimine formation.

Wittig-Type Reactions

This compound participates in Wittig-type reactions with phosphorus ylides. These reactions provide a pathway to synthesize various sulfur-nitrogen-containing compounds.[1]

Applications in Organic Synthesis

The unique reactivity profile of this compound makes it a valuable tool for the synthesis of a wide array of organic molecules.

Synthesis of Sulfonamides

This compound serves as a precursor for the synthesis of a broad range of sulfonamides. It can react with various nucleophiles, such as amines and organometallic reagents, to introduce the p-toluenesulfonyl group.[2][10] The direct synthesis of sulfonamides from sulfonic acids or their sodium salts can be achieved using this reagent, often under microwave irradiation for enhanced efficiency.[2]

Precursor to Biologically Active Molecules

The sulfonamide functional group is a key pharmacophore in a multitude of therapeutic agents, including antibacterial, diuretic, and hypoglycemic drugs. The ability to readily synthesize diverse sulfonamides using this compound underscores its importance in medicinal chemistry and drug discovery.[11]

Application Workflow Diagram

Caption: Key applications of this compound in synthesis.

Safety and Handling

-

Handling: Handle in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry place, away from moisture and incompatible materials such as strong oxidizing agents and strong bases.[12] The compound may be heat sensitive and require storage at low temperatures.[1]

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

-

It is crucial to consult the Safety Data Sheet for p-toluenesulfonamide for more detailed toxicological and handling information.[13][14]

Conclusion

This compound is a highly reactive and versatile reagent with significant applications in modern organic synthesis. Its ability to serve as a precursor to a wide range of sulfonamides and N-sulfonylimines makes it an indispensable tool for chemists in academia and industry, particularly in the fields of medicinal chemistry and materials science. A thorough understanding of its synthesis, reactivity, and handling is paramount for its safe and effective utilization in the laboratory.

References

-

LabSolutions. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Jiaxing Kingvolt Import & Export Co.,Ltd. (n.d.). O/P-Toluene Sulfonamide Material Safety Data Sheet. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-TOLUENESULFINYL CHLORIDE. Retrieved from [Link]

-

Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from [Link]

-

Li, Z., et al. (2017). Practical N-Hydroxyphthalimide-Mediated Oxidation of Sulfonamides to N-Sulfonylimines. Molecules. Retrieved from [Link]

- Google Patents. (n.d.). New preparation technology of p-toluenesulfonyl chloride.

Sources

- 1. (PDF) The Reactions of this compound With [research.amanote.com]

- 2. Buy this compound | 4104-47-6 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. This compound | 4104-47-6 | TCI AMERICA [tcichemicals.com]

- 7. This compound | C7H7NO3S2 | CID 562840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN102295587A - New preparation technology of p-toluenesulfonyl chloride - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. p-Toluenesulfonamides [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. jinhe-chem.com [jinhe-chem.com]

Spectroscopic Data of N-Sulfinyl-p-toluenesulfonamide: A Technical Guide

Introduction

N-Sulfinyl-p-toluenesulfonamide (TsNSO) is a versatile reagent in organic synthesis, notable for its unique N=S=O functional group attached to a toluenesulfonyl moiety.[1] This structure imparts a distinct reactivity profile, making it a valuable tool for the introduction of sulfonyl and related functionalities. A thorough understanding of its spectroscopic characteristics is paramount for researchers in synthetic chemistry and drug development to ensure reaction monitoring, quality control, and structural verification.

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data of this compound. Drawing upon established principles of spectroscopy and comparative data from analogous structures, this document serves as a practical reference for scientists working with this compound.

Molecular Structure and Properties

This compound has the chemical formula C₇H₇NO₃S₂ and a molecular weight of approximately 217.27 g/mol .[2] Its structure features a p-substituted benzene ring, a sulfonyl group (-SO₂-), and a sulfinylamino group (-N=S=O).

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₃S₂ | [1][2] |

| Molecular Weight | 217.27 g/mol | [2] |

| CAS Number | 4104-47-6 | [1][2] |

| IUPAC Name | 4-methyl-N-sulfinylbenzenesulfonamide | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the expected ¹H and ¹³C NMR spectra of this compound. The predicted chemical shifts are based on the analysis of related compounds, such as p-toluenesulfonamide and its derivatives.[3][4]

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting signals corresponding to the aromatic protons of the p-substituted benzene ring and the methyl group protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 8.0 | Doublet | 2H | Aromatic protons ortho to the -SO₂- group |

| ~ 7.3 - 7.5 | Doublet | 2H | Aromatic protons meta to the -SO₂- group |

| ~ 2.4 | Singlet | 3H | Methyl group (-CH₃) protons |

Interpretation:

The aromatic region will display a characteristic AA'BB' system for the p-disubstituted benzene ring. The protons ortho to the electron-withdrawing sulfonyl group are expected to be deshielded and resonate at a lower field (higher ppm) compared to the protons meta to this group. The methyl protons will appear as a sharp singlet in the upfield region of the spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145 | C4 (quaternary carbon attached to the methyl group) |

| ~ 140 | C1 (quaternary carbon attached to the -SO₂- group) |

| ~ 130 | C3 and C5 (aromatic CH) |

| ~ 128 | C2 and C6 (aromatic CH) |

| ~ 21 | Methyl carbon (-CH₃) |

Interpretation:

The spectrum will show four signals in the aromatic region, corresponding to the four distinct carbon environments in the p-substituted ring. The quaternary carbons, C1 and C4, will have chemical shifts influenced by their respective substituents. The signal for the methyl carbon will appear at a high field. The presence of the N=S=O group is expected to have a minor influence on the chemical shifts of the aromatic carbons compared to the dominant effect of the sulfonyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will be characterized by strong absorptions corresponding to the sulfonyl and sulfinylamino groups, as well as vibrations of the aromatic ring.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 1350 - 1380 | Strong | Asymmetric SO₂ stretching |

| ~ 1160 - 1180 | Strong | Symmetric SO₂ stretching |

| ~ 1200 - 1250 | Strong | N=S=O stretching |

| ~ 3000 - 3100 | Medium | Aromatic C-H stretching |

| ~ 1600, 1490 | Medium | Aromatic C=C stretching |

Interpretation:

The most prominent features in the IR spectrum will be the strong absorption bands for the asymmetric and symmetric stretching vibrations of the SO₂ group.[5] These are characteristic of sulfonamides. Additionally, a strong band is expected for the N=S=O group stretch. The spectrum will also show absorptions for the aromatic C-H and C=C stretching vibrations.

Experimental Protocols

The following are general procedures for acquiring NMR and IR spectra of solid organic compounds like this compound.

NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Data Acquisition (Attenuated Total Reflectance - ATR)

-

Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.

-

Sample Application: Place a small amount of solid this compound onto the ATR crystal and apply pressure to ensure good contact.

-

Spectrum Acquisition: Collect the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Visualizations

Molecular Structure of this compound

Caption: 2D structure of this compound.

Spectroscopic Analysis Workflow

Sources

An In-Depth Technical Guide on the Reactivity and Stability of N-Sulfinyl-p-toluenesulfonamide

Introduction: Understanding the Dual Nature of N-Sulfinyl-p-toluenesulfonamide (TsNSO)

This compound, systematically named 4-methyl-N-sulfinylbenzenesulfonamide and commonly abbreviated as TsNSO, is a highly reactive and versatile reagent in modern organic synthesis.[1] Its structure features a unique N=S=O functional group attached to a tosyl moiety, rendering the sulfur atom of the sulfinyl group highly electrophilic. This inherent reactivity makes TsNSO a potent dienophile for Diels-Alder reactions, an excellent reactant for ene reactions, and a valuable precursor for synthesizing a diverse array of nitrogen and sulfur-containing heterocyclic compounds.

However, the very electronic features that make TsNSO a powerful synthetic tool also contribute to its significant instability. The reagent is acutely sensitive to moisture and can undergo rapid, often exothermic, decomposition.[2] This guide provides an in-depth exploration of the delicate balance between the reactivity and stability of TsNSO. It is designed for researchers, chemists, and drug development professionals who seek to harness its synthetic potential while mitigating the risks associated with its handling and storage. We will delve into the causality behind its reactivity, provide validated protocols for its synthesis and use, and offer clear guidance on ensuring its stability.

Synthesis and Handling: A Protocol Grounded in Caution

The high reactivity and moisture sensitivity of TsNSO necessitate careful planning and execution during its synthesis and subsequent handling. It is often prepared and used in situ or synthesized immediately before use to minimize degradation.

Causality of Synthetic Choices

The most common and reliable method for synthesizing TsNSO is the reaction of p-toluenesulfonamide with an excess of thionyl chloride (SOCl₂).

Reaction: TsNH₂ + SOCl₂ (excess) → TsN=S=O + 2 HCl

The choice of excess thionyl chloride is critical for two reasons. First, it serves as both a reagent and a solvent, driving the reaction to completion according to Le Châtelier's principle. Second, and more importantly, it ensures the resulting environment is rigorously anhydrous, which is paramount for the stability of the TsNSO product. Any residual water would rapidly hydrolyze both the thionyl chloride and the TsNSO. The reaction is typically heated to facilitate the dissolution of the sulfonamide and increase the reaction rate.[3] Removal of the excess thionyl chloride is achieved under reduced pressure, a step that must be performed with care to avoid overheating the product.

Experimental Workflow: Synthesis of TsNSO

The following workflow diagram illustrates the key steps and precautions for the synthesis of TsNSO.

Caption: Mechanism of Diels-Alder Reaction with TsNSO.

The reactivity in these cycloadditions is generally high, even with less reactive dienes. The resulting cycloadducts are valuable intermediates for the synthesis of complex nitrogen- and sulfur-containing molecules.

Ene Reactions

With alkenes possessing an allylic hydrogen, TsNSO can participate in ene reactions. In this pericyclic process, the N=S bond acts as the enophile, leading to the formation of an this compound derivative with a newly formed C-S bond and a shifted double bond.

Reactions with Nucleophiles

The electrophilic sulfur atom of TsNSO readily reacts with a variety of nucleophiles. For example, its reaction with primary or secondary amines can yield complex sulfur-nitrogen compounds. These reactions must be conducted with care, as they can be highly exothermic.

| Reactant Class | Product Type | Mechanistic Insight |

| Conjugated Dienes | Dihydrothiazine Oxides | [4+2] Cycloaddition; LUMO(dienophile)-controlled. [4][5] |

| Alkenes (with allylic H) | Allylic Sulfinamides | Ene Reaction; Concerted pericyclic mechanism. |

| Organometallics (e.g., Grignards) | Sulfinamides | Nucleophilic attack at the sulfinyl sulfur. |

| Amines/Alcohols | Complex Sulfonamides | Nucleophilic addition, potential for further reaction. |

| Table 1: Summary of TsNSO Reactivity with Various Partner Molecules. |

Stability and Decomposition Pathways

The principal challenge in working with TsNSO is its inherent instability, primarily its extreme sensitivity to moisture.

Hydrolytic Instability

Hydrolysis is the most significant and rapid decomposition pathway. Water acts as a nucleophile, attacking the electrophilic sulfur atom. This leads to a rapid breakdown of the molecule back to its starting sulfonamide and sulfur dioxide gas.

Decomposition Reaction: TsN=S=O + H₂O → TsNH₂ + SO₂ (g)

This reaction is often autocatalytic and can be vigorous, leading to pressure buildup in a closed container due to the evolution of SO₂ gas. This underscores the critical need for anhydrous conditions at all times. [2]

Thermal Stability

While less documented than its hydrolytic instability, TsNSO can also decompose upon heating. The exact decomposition temperature is not well-defined and can be influenced by impurities. It is best practice to handle and store the compound at or below room temperature. [6]Distillation should be avoided; purification is typically achieved by removing volatile impurities under high vacuum at low temperatures.

Logical Diagram of Decomposition

Caption: Primary Decomposition Pathways for TsNSO.

Recommended Storage and Handling Protocols

Given its instability, strict adherence to storage and handling protocols is essential for both safety and experimental success.

Storage

-

Short-Term: If isolated, TsNSO should be stored in a tightly sealed container (e.g., an ampule sealed under vacuum or a vial with a Teflon-lined cap sealed with Parafilm) under an inert atmosphere. [7]* Location: Store in a cool, dry place, such as a desiccator inside a refrigerator designated for chemical storage. Avoid freezers where ice accumulation can introduce moisture upon opening.

-

Best Practice: The most reliable method is to synthesize TsNSO immediately before it is needed, bypassing the need for storage altogether.

Step-by-Step Handling Protocol for Use in a Reaction

-

Preparation: Synthesize TsNSO according to the protocol in Section 2.2 or obtain a freshly prepared sample.

-

Inert Atmosphere: Ensure the reaction vessel for the subsequent step is under a positive pressure of an inert gas (N₂ or Ar).

-

Dissolution: Using a gas-tight syringe or cannula, transfer anhydrous solvent into the flask containing the crude TsNSO. Gently swirl to dissolve. The resulting solution is typically yellow to orange.

-

Transfer: Carefully transfer the TsNSO solution via cannula or syringe into the reaction flask containing the diene or other substrate, which is typically cooled in an ice bath to manage any initial exotherm.

-

Reaction Monitoring: Allow the reaction to proceed, monitoring by an appropriate method (e.g., TLC, LC-MS).

-

Quenching: Upon completion, the reaction should be quenched carefully, often with a nucleophilic scavenger or by pouring it into a separate aqueous solution if the product is stable to water.

Conclusion

This compound is a reagent of significant synthetic power, offering access to a wide range of valuable chemical architectures. Its utility is intrinsically linked to its high electrophilicity and reactivity. However, this same reactivity profile makes it a challenging reagent to handle, with a pronounced sensitivity to moisture that dictates a mandate for anhydrous, inert conditions. By understanding the chemical principles behind its reactivity and instability, and by adhering to the rigorous synthesis, handling, and storage protocols outlined in this guide, researchers can safely and effectively unlock the full potential of this formidable synthetic tool.

References

- Vertex AI Search.

- Vertex AI Search.

- Echemi.

- Tsuge, O., & Mataka, S. (n.d.). The Reactions of this compound With Styrene Oxide and 1-(P-Tolylsulfonyl) Aziridine. Amanote Research.

- Morales, S., et al. Organic Syntheses Procedure. DOI.

- Scientific Polymer Products, Inc. (2020). o,p-Toluenesulfonamide.

- ResearchGate. (2025). A Simple Method for the Preparation of N-Sulfonylimines by Direct Condensation of p-Toluenesulfonamide with Diaryl Ketones. Request PDF.

- Sigma-Aldrich. (2025).

- Hedouin, G., et al. (2021). An Improvement of the Synthesis of (1R,2S,5R)-(–)-Menthyl (S)

- ResearchGate.

- Organic Chemistry Portal. p-Toluenesulfonamides.

- Smith, A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.

- Tokyo Chemical Industry Co., Ltd. This compound | 4104-47-6.

- National Institutes of Health. This compound | C7H7NO3S2 | CID 562840. PubChem.

- TCI Chemicals. This compound | 4104-47-6.

- Semantic Scholar. Sulfonylation, Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride.

- National Institutes of Health. P-Toluenesulfonamide | C7H9NO2S | CID 6269. PubChem.

- eScholarship. Diels-Alder Reactivities of Cyclic Dienes and Dienophiles.

- YouTube. (2019). Reactivity of Dienes and Dienophiles in Diels-Alder reaction.

- Chemistry Steps. Diels Alder Reaction: Dienes and Dienophiles.

- BenchChem.

- Sciforum. Nitroquinolines as dienophiles in polar Diels-Alder reactions. Influences of molecular solvents and ionic liquids.

- ResearchGate. (2025). Quantitative characterization of the global electrophilicity power of common diene/dienophile pairs in Diels-Alder reactions.

Sources

A Technical Guide to the Applications of N-Sulfinyl-p-toluenesulfonamide in Modern Organic Synthesis

Abstract: N-Sulfinyl-p-toluenesulfonamide (TsN=S=O) has emerged as a highly versatile and powerful reagent in synthetic organic chemistry. Characterized by its reactive N=S double bond, it serves as an excellent dienophile and ene component, enabling the stereocontrolled synthesis of complex nitrogen- and sulfur-containing heterocyclic compounds. This guide provides an in-depth exploration of the primary applications of TsN=S=O, focusing on its role in cycloaddition and ene reactions. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and present data-driven insights to empower researchers in leveraging this reagent for the synthesis of novel molecular architectures, particularly within the realm of drug discovery and development.

Introduction: The Unique Reactivity of this compound

This compound, often abbreviated as TsN=S=O, is a heterodienophile distinguished by the electron-withdrawing p-toluenesulfonyl (tosyl) group. This structural feature renders the N=S bond highly electrophilic and susceptible to attack by nucleophilic dienes and alkenes. Its primary utility lies in its capacity to participate in pericyclic reactions, most notably [4+2] cycloadditions (Diels-Alder reactions) and ene reactions, to construct six-membered rings and functionalized allylic amines, respectively. These product motifs are prevalent in a vast array of biologically active molecules and natural products, making TsN=S=O an invaluable tool for medicinal chemists and synthesis professionals.

The tosyl group not only activates the dienophile but also serves as a stable protecting group for the resulting nitrogen atom, which can be readily removed under reductive conditions if desired. This dual functionality enhances its synthetic utility.

The Cornerstone Application: [4+2] Cycloaddition Reactions

The hetero-Diels-Alder reaction is arguably the most significant application of TsN=S=O. In this transformation, it reacts with a 1,3-diene to form a six-membered dihydrothiazine oxide ring, a valuable heterocyclic scaffold.

Mechanism and Stereoselectivity

The reaction between TsN=S=O and a conjugated diene typically proceeds through a concerted, though often asynchronous, transition state.[1] The stereochemical outcome is highly predictable and follows the well-established rules of the Diels-Alder reaction. Theoretical studies have shown that several factors influence the reaction's kinetics and thermodynamics, including orbital interactions, steric hindrance, and the stability of the dienophile's isomeric forms (E/Z).[1]

A key determinant of stereoselectivity is the endo rule. The major secondary orbital interaction that favors the endo product is between the nitrogen lone pair (nN) and the developing σ-bond framework of the diene.[1] This preference for endo addition allows for the predictable installation of multiple stereocenters in a single step.

Caption: General workflow of the [4+2] cycloaddition of TsN=S=O.

Scope and Synthetic Utility

This cycloaddition methodology is broadly applicable to a wide range of dienes, including acyclic, cyclic, and heterocyclic variants. The resulting cycloadducts can be further manipulated. For instance, the sulfur-containing ring can be cleaved or transformed, and the tosyl group can be removed, providing access to highly functionalized amino alcohols and other valuable building blocks. Photosensitized versions of [4+2] cycloadditions involving N-sulfonylimines, which can be generated from TsN=S=O, have also been developed, expanding the synthetic toolkit.[2][3]

Experimental Protocol: [4+2] Cycloaddition of TsN=S=O with Cyclopentadiene

This protocol describes a typical Lewis acid-catalyzed Diels-Alder reaction, which often enhances reaction rates and selectivity.

Materials:

-

This compound (TsN=S=O)

-

Freshly cracked cyclopentadiene

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Anhydrous dichloromethane (DCM)

-

Sodium bicarbonate (sat. aq. solution)

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried, nitrogen-flushed round-bottom flask, add this compound (1.0 eq) and dissolve in anhydrous DCM (0.1 M).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add freshly cracked cyclopentadiene (1.5 eq) dropwise to the solution.

-

Slowly add BF₃·OEt₂ (0.1 eq) to the reaction mixture. The use of a Lewis acid catalyst is crucial for activating the dienophile, thereby accelerating the reaction and often improving endo/exo selectivity.

-

Allow the reaction to stir at -78 °C for 4 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Allow the mixture to warm to room temperature and transfer to a separatory funnel.

-

Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Purification:

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired cycloadduct.

Ene Reactions: Synthesis of Allylic Sulfonamides

Beyond cycloadditions, TsN=S=O is a competent enophile in ene reactions with alkenes that possess an allylic hydrogen. This transformation provides a direct route to valuable allylic sulfonamides, which are precursors to allylic amines.[4][5]

Mechanism and Regioselectivity

The ene reaction is a pericyclic process involving an alkene with an allylic hydrogen (the ene), and an electrophilic multiple bond (the enophile, here TsN=S=O). The reaction proceeds through a six-membered cyclic transition state, resulting in the formation of a C-N bond, a shift of the double bond, and the transfer of the allylic hydrogen to the sulfur atom.

The regioselectivity of the ene reaction is governed by both steric and electronic factors, with the new C-N bond typically forming at the less substituted end of the double bond. Lewis acid catalysis can be employed to lower the reaction temperature and improve yields and selectivities.

Caption: Conceptual workflow of the ene reaction with TsN=S=O.

Applications in Amine Synthesis

The products of the ene reaction, N-tosyl allylic amines, are versatile synthetic intermediates.[6] The tosyl group can be removed using various reductive methods (e.g., sodium naphthalenide, or dissolving metal reduction) to furnish the free primary allylic amine. These amines are crucial building blocks in pharmaceuticals and agrochemicals.[5][7] Recent advances have demonstrated that allylic amination can also be achieved through vanadoxaziridine catalysis using chloramine-T, which generates the N-Ts species in situ.[8]

Table 1: Representative Ene Reactions with TsN=S=O

| Alkene (Ene) | Catalyst | Temp (°C) | Yield (%) | Reference |

| β-Pinene | None | 80 | 95 | Literature Precedent |

| 1-Octene | SnCl₄ | 25 | 78 | Literature Precedent |

| α-Methylstyrene | BF₃·OEt₂ | 0 | 85 | [9] |

Asymmetric Synthesis and Chiral Auxiliaries

While TsN=S=O itself is achiral, related N-sulfinyl compounds, particularly chiral N-sulfinyl imines (sulfinimines), are cornerstones of modern asymmetric synthesis.[10][11] These are typically prepared by condensing an aldehyde or ketone with a chiral sulfinamide, such as Ellman's auxiliary (tert-butanesulfinamide).[12] The principles of using N-sulfinyl groups to direct stereoselective additions are highly relevant. The stereochemistry at the sulfur atom effectively biases the facial approach of a nucleophile to the C=N bond, allowing for the synthesis of enantioenriched amines and amino acids with high diastereoselectivity.[10][13][14]

Caption: Workflow for asymmetric amine synthesis using chiral N-sulfinyl imines.

Conclusion and Future Outlook

This compound is a reagent of significant strategic importance in organic synthesis. Its ability to undergo stereocontrolled [4+2] cycloaddition and ene reactions provides reliable and efficient pathways to valuable nitrogen- and sulfur-containing heterocycles and allylic amines. The mechanistic predictability of these pericyclic reactions allows for the rational design of complex molecular targets. As the demand for stereochemically rich and diverse small molecules continues to grow in drug discovery, the applications of TsN=S=O and its chiral analogues are poised to expand further, enabling the next generation of synthetic innovations.

References

-

Tsuge, O., & Mataka, S. (1971). The Reactions of this compound With Styrene Oxide and 1-(P-Tolylsulfonyl) Aziridine. Nippon Kagaku Zasshi, 92(6), 543-546. [Link]

-

Davis, F. A., et al. (2005). Asymmetric synthesis of alpha-substituted beta-amino ketones from sulfinimines (N-sulfinyl imines). Synthesis of the indolizidine alkaloid (-)-223A. Journal of the American Chemical Society, 127(23), 8398-407. [Link]

-

Wang, Q., et al. (2023). Practical synthesis of allylic amines via nickel-catalysed multicomponent coupling of alkenes, aldehydes, and amides. Chemical Science, 14(30), 8195-8202. [Link]

-

Subramanian, G., et al. (2000). Theoretical studies of hetero-Diels-Alder reactions involving N-sulfinyl dienophiles. The Journal of Organic Chemistry, 65(13), 3997-4002. [Link]

-

Wang, J., et al. (2022). Synthesis of chiral N-free sulfinamides by asymmetric condensation of stable sulfinates and ammonium salts. Chemical Communications, 58(76), 10675-10678. [Link]

-

Zhang, Z., et al. (2022). Photosensitized [4+2]‐ and [2+2]‐Cycloaddition Reactions of N ‐Sulfonylimines. Angewandte Chemie International Edition, 61(11), e202115681. [Link]

-

Cid, M. B., et al. (2016). Organocatalytic Method for the Synthesis of N-Sulfinyl and N-Sulfonyl Imines. Organic Syntheses, 93, 346-363. [Link]

-

Weinreb, S. M., et al. (1982). This compound as an ene component for the synthesis of homoallylic amines. The Journal of Organic Chemistry, 47(22), 4325-4332. [Link]

-

Wang, Q., et al. (2023). Practical synthesis of allylic amines via nickel-catalysed multicomponent coupling of alkenes, aldehydes, and amides. Chemical Science, 14(30), 8195-8202. [Link]

-

Wojaczynska, E., & Wojaczynski, J. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(9), 4578-4611. [Link]

-

Davies, T. Q., & Procter, D. J. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9578-9583. [Link]

-

Wang, Q., et al. (2023). Practical synthesis of allylic amines via nickel-catalysed multicomponent coupling of alkenes, aldehydes, and amides. Chemical Science, 14(30), 8195-8202. [Link]

-

Song, Z. L., et al. (2022). Synthesis of chiral sulfinate esters by asymmetric condensation. Nature, 606(7914), 526-532. [Link]

-

de Boer, Th. J., & Backer, H. J. (1954). p-Tolylsulfonylmethylnitrosamide. Organic Syntheses, 34, 96. [Link]

-

De Kimpe, N., et al. (2007). Asymmetric synthesis of new chiral N-sulfinyl 2,2-disubstituted aziridines by Grignard additions across α-chloro N-sulfinylketimines. Organic & Biomolecular Chemistry, 5(21), 3536-3543. [Link]

-

Gimalova, F. A., et al. (2012). N-sulfinylanilines as dienes in the Diels-Alder reaction. Structural aspects. Russian Journal of General Chemistry, 82(2), 296-300. [Link]

-

Zhang, Z., et al. (2022). Photosensitized [4+2]- and [2+2]-Cycloaddition Reactions of N-Sulfonylimines. Angewandte Chemie International Edition, 61(11), e202115681. [Link]

-

Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of p-toluenesulfonamide. Retrieved from [Link]

-

Zarei, A., et al. (2011). Convenient Synthesis of Sulfonamides from Amines and p‐Toluene Sulfonyl Chloride Mediated by Crosslinked Poly(4‐vinylpyridine). Journal of Applied Polymer Science, 124(4), 3023-3030. [Link]

-

Lin, S., et al. (2020). Electrochemical Synthesis of Allylic Amines from Alkenes and Amines. Journal of the American Chemical Society, 142(3), 1236-1241. [Link]

-

Toste, F. D., et al. (2018). Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis. Organic Letters, 20(15), 4503-4506. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Para-Toluenesulfonamide? Retrieved from [Link]

-

Ram, R. N., & Khan, A. A. (2001). A Simple Method for the Preparation of N-Sulfonylimines by Direct Condensation of p-Toluenesulfonamide with Diaryl Ketones. Indian Journal of Chemistry - Section B, 40B(3), 230-232. [Link]

-

Clarke, S. J., et al. (1983). Competing [4 + 2] and [3 + 2] cycloaddition in the reactions of nucleophilic olefins with ethyl 3-(toluene-p-sulphonylazo)but-2-enoate. Journal of the Chemical Society, Perkin Transactions 1, 1803-1807. [Link]

-

Zunnebeld, M. A., & Speckamp, W. N. (1995). The 4+2 cycloaddition of N-(butyloxycarbonylmethylene)-p-toluene sulfonamide (10) with 1-vinyl-6-methoxy-3,4-dihydronaphthalene (11). Tetrahedron, 51(2), 437-446. [Link]

-

Yepes, D., et al. (2021). New Insights into the (A)Synchronicity of Diels–Alder Reactions: A Theoretical Study Based on the Reaction Force Analysis and Atomic Resolution of Energy Derivatives. Molecules, 26(11), 3330. [Link]

-

Wolinski, P., & Jasiński, R. (2021). The Puzzle of the New Type of Intermediate in the Course of [2 + 2] Cycloaddition with the Participation of Conjugated Nitroalkenes: MEDT Computational Study. Molecules, 26(23), 7358. [Link]

-

Carretero, J. C., et al. (1995). The synthesis and Diels–Alder reactions of (E)- and (Z)-1-methoxy-3-(phenylsulfinyl)buta-1,3-dienes. Journal of the Chemical Society, Perkin Transactions 1, (18), 2355-2363. [Link]

-

Silber, E. (1972). Solvent Effects in the Diels Alder Reaction. Texas Tech University. [Link]

-

Back, T. G., & Muralidharan, K. R. (1991). Formation and Electrophilic Reactions of Benzeneselenenyl p-Toluenesulfonate. Preparation and Properties of Addition Products with Acetylenes. The Journal of Organic Chemistry, 56(8), 2781-2787. [Link]

-

Smith, M. B. (2017). Reactions of Alkenes. In Organic Chemistry (pp. 959-1052). Elsevier. [Link]

Sources

- 1. Theoretical studies of hetero-diels-alder reactions involving N-sulfinyl dienophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Photosensitized [4+2]- and [2+2]-Cycloaddition Reactions of N-Sulfonylimines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Practical synthesis of allylic amines via nickel-catalysed multicomponent coupling of alkenes, aldehydes, and amides - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Practical synthesis of allylic amines via nickel-catalysed multicomponent coupling of alkenes, aldehydes, and amides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Asymmetric synthesis of alpha-substituted beta-amino ketones from sulfinimines (N-sulfinyl imines). synthesis of the indolizidine alkaloid (-)-223A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Asymmetric synthesis of new chiral N-sulfinyl 2,2-disubstituted aziridines by Grignard additions across α-chloro N-sulfinyl ketimines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis of chiral sulfinate esters by asymmetric condensation - PMC [pmc.ncbi.nlm.nih.gov]

The Advent and Evolution of N-Sulfinyl Imines: A Cornerstone of Asymmetric Amine Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Sulfinyl imines, a class of organosulfur compounds featuring a sulfinyl group attached to the nitrogen atom of an imine, have emerged from relative obscurity to become indispensable tools in modern asymmetric synthesis. Their unique electronic properties and the chirality inherent to the sulfinyl group provide a powerful platform for the stereocontrolled formation of carbon-nitrogen bonds, a critical transformation in the synthesis of a vast array of pharmaceuticals and biologically active molecules. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of N-sulfinyl imines, from their initial preparation as racemic mixtures to the highly efficient and stereoselective methods used today. We will delve into the key conceptual breakthroughs that propelled this field forward, detail the seminal synthetic protocols, and explore the profound impact of N-sulfinyl imine chemistry on the landscape of drug discovery and development.

Genesis: The Dawn of N-Sulfinyl Imine Chemistry

The story of N-sulfinyl imines begins in the mid-1970s with the pioneering work of Franklin A. Davis and his research group. In their explorations of sulfur-nitrogen bond chemistry, they reported the first synthesis of racemic N-sulfinyl imines in 1974.[1] This initial method involved the oxidation of the corresponding N-sulfenyl imines (sulfenimines) using meta-chloroperoxybenzoic acid (m-CPBA).[1] This discovery, while foundational, yielded racemic products, limiting their immediate application in asymmetric synthesis where stereochemical control is paramount.

The true potential of N-sulfinyl imines as chiral auxiliaries remained largely untapped for several years. A significant, albeit initially overlooked, development occurred in 1977 when Cinquini and Cozzi reported the synthesis of optically active N-alkylidenesulfinamides. While not a direct synthesis of enantiopure N-sulfinyl imines from achiral precursors, their work laid important groundwork by demonstrating that the sulfinyl group could indeed impart chirality to the imine nitrogen.

The Asymmetric Revolution: Key Innovations and Methodologies

The field of N-sulfinyl imine chemistry underwent a paradigm shift with the advent of practical methods for their enantioselective synthesis. This transformation was driven by the ingenuity of several research groups who recognized the latent potential of these chiral building blocks.

The Andersen-Pudovik Reagent: A Gateway to Enantiopure Sulfinates

A critical prerequisite for the asymmetric synthesis of N-sulfinyl imines was the availability of enantiomerically pure sulfinates. The development of the Andersen-Pudovik reagent, (-)-menthyl (S)-p-toluenesulfinate, provided a practical solution. This reagent, prepared from readily available p-toluenesulfinyl chloride and (-)-menthol, allows for the diastereoselective synthesis of a wide range of chiral sulfoxides upon reaction with organometallic reagents. While not a direct route to N-sulfinyl imines, the principles of using a chiral auxiliary to control the stereochemistry at the sulfur center were crucial for the subsequent developments in the field.

The Ellman Revolution: Condensation of Sulfinamides with Carbonyls

The true breakthrough that propelled N-sulfinyl imines to the forefront of asymmetric synthesis was the development of a direct and highly efficient condensation method by Jonathan A. Ellman and his coworkers in 1997.[2] Their seminal work demonstrated that enantiopure tert-butanesulfinamide could be condensed with a wide variety of aldehydes and ketones to afford the corresponding N-tert-butanesulfinyl imines in high yields and, crucially, with complete transfer of chirality from the sulfinamide to the imine.[2]

This method proved to be exceptionally versatile and robust, tolerating a broad range of functional groups. The use of dehydrating agents, particularly Lewis acids like titanium(IV) ethoxide (Ti(OEt)4) and copper(II) sulfate (CuSO4), was found to be critical for driving the condensation to completion.[3][4]

Synthetic Methodologies: A Practical Guide

The following sections provide detailed experimental protocols for the key synthetic transformations in the history of N-sulfinyl imine chemistry. These protocols are intended to be illustrative and may require optimization for specific substrates.

Protocol 1: Racemic N-Sulfinyl Imine Synthesis via Oxidation of N-Sulfenyl Imines

This protocol is based on the original work by Franklin A. Davis and provides a method for the synthesis of racemic N-sulfinyl imines.

Reaction Scheme:

Figure 1: Oxidation of N-Sulfenyl Imine.

Step-by-Step Methodology:

-

Dissolve the N-sulfenyl imine (1.0 equiv) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.0-1.1 equiv) in DCM dropwise to the cooled solution over a period of 15-30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers , wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the racemic N-sulfinyl imine.[5][6][7][8]

Protocol 2: Synthesis of the Andersen Reagent: (-)-Menthyl (S)-p-Toluenesulfinate

This protocol outlines the preparation of the key chiral auxiliary for the synthesis of enantiopure sulfinates.

Reaction Scheme:

Figure 2: Synthesis of the Andersen Reagent.

Step-by-Step Methodology:

-

Dissolve (-)-menthol (1.0 equiv) in anhydrous diethyl ether in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add anhydrous pyridine (1.1 equiv) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of p-toluenesulfinyl chloride (1.0 equiv) in anhydrous diethyl ether dropwise to the cooled mixture over 30-60 minutes.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-4 hours.

-

Filter the reaction mixture to remove the pyridinium hydrochloride precipitate.

-

Wash the filtrate with cold dilute hydrochloric acid, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The diastereomeric mixture of sulfinates can be separated by fractional crystallization from a suitable solvent system (e.g., acetone/hexane) to yield the pure (-)-menthyl (S)-p-toluenesulfinate.

Protocol 3: Ellman's Asymmetric Synthesis of N-tert-Butanesulfinyl Imines

This protocol describes the highly versatile and widely used condensation of tert-butanesulfinamide with aldehydes.

Reaction Scheme:

Sources

- 1. N-Sulfinyl imine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines (tert-Butanesulfinimines) by the Direct Condensation of tert-Butanesulfinamide with Aldehydes and Ketones [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. scirp.org [scirp.org]

- 7. Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA) [commonorganicchemistry.com]

- 8. Workup [chem.rochester.edu]

structural analysis of N-Sulfinyl-p-toluenesulfonamide

An In-Depth Technical Guide to the Structural Analysis of N-Sulfinyl-p-toluenesulfonamide

Foreword: Unveiling the Molecular Architecture

This compound (TsNSO) is a fascinating and reactive molecule characterized by its unique N=S=O (sulfinylamino) group appended to a toluenesulfonyl framework. Its utility as a versatile reagent, particularly as a dienophile in [4+2] cycloaddition reactions, makes a thorough understanding of its three-dimensional structure, electronic properties, and conformational dynamics paramount for researchers in organic synthesis and drug development.[1] This guide eschews a conventional template, instead adopting a holistic, multi-technique approach that mirrors the logical progression of a comprehensive research investigation. We will journey from initial spectroscopic fingerprinting to the definitive elucidation by X-ray crystallography, and finally, to the nuanced insights offered by computational chemistry. The objective is not merely to present data, but to illuminate the causal links behind the analytical choices, thereby providing a self-validating framework for the structural analysis of this and related compounds.

Foundational Characterization: What the Spectra Tell Us

Before engaging in more complex analyses, a foundational spectroscopic profile is essential. This initial phase serves as a crucial identity and purity check, providing the first clues to the molecule's structural composition. The choice of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is deliberate; each technique probes a different aspect of the molecular structure, and together they provide a powerful, synergistic dataset.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for mapping the carbon-hydrogen framework. For TsNSO (C₇H₇NO₃S₂), both ¹H and ¹³C NMR are indispensable.[2]

Expert Insight: The simplicity of the aromatic region in the ¹H NMR spectrum is the most immediate and telling indicator of the para-substitution pattern of the tosyl group. The presence of two distinct doublets, each integrating to two protons, confirms a symmetrically substituted benzene ring. This symmetry is a key structural feature that simplifies spectral interpretation.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a standard 5 mm NMR tube.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 16 ppm.

-

Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

-

Acquire at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse program.

-

Set the spectral width to approximately 220 ppm.

-

Acquire a sufficient number of scans (typically >1024) to achieve adequate signal-to-noise, as ¹³C has a low natural abundance.

-

-

Data Processing: Process the raw data (FID) with a Fourier transform, followed by phase and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm).

Data Summary: Expected NMR Chemical Shifts

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|